2,2-Diethyl-1,5-diphenyl-5-hydro-3-imidazolino(4,5-b)phenazine
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Overview
Description
2,2-Diethyl-1,5-diphenyl-5-hydro-3-imidazolino(4,5-b)phenazine is a complex organic compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their diverse chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diethyl-1,5-diphenyl-5-hydro-3-imidazolino(4,5-b)phenazine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for scale-up. The use of continuous flow reactors and advanced purification techniques could be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,2-Diethyl-1,5-diphenyl-5-hydro-3-imidazolino(4,5-b)phenazine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic and electrophilic substitution reactions, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction could produce different reduced forms of the compound.
Scientific Research Applications
2,2-Diethyl-1,5-diphenyl-5-hydro-3-imidazolino(4,5-b)phenazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 2,2-Diethyl-1,5-diphenyl-5-hydro-3-imidazolino(4,5-b)phenazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are still ongoing .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazolium Tetrafluoroborate
- 2,4-Imidazolidinedione, 1,3-diethyl-5,5-diphenyl-
Uniqueness
2,2-Diethyl-1,5-diphenyl-5-hydro-3-imidazolino(4,5-b)phenazine stands out due to its unique structural features and diverse reactivity
Properties
CAS No. |
122215-75-2 |
---|---|
Molecular Formula |
C29H26N4 |
Molecular Weight |
430.5 g/mol |
IUPAC Name |
2,2-diethyl-1,5-diphenylimidazo[4,5-b]phenazine |
InChI |
InChI=1S/C29H26N4/c1-3-29(4-2)31-25-20-27-24(19-28(25)33(29)22-15-9-6-10-16-22)30-23-17-11-12-18-26(23)32(27)21-13-7-5-8-14-21/h5-20H,3-4H2,1-2H3 |
InChI Key |
UOOUPHIKFMZJEA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(N=C2C=C3C(=NC4=CC=CC=C4N3C5=CC=CC=C5)C=C2N1C6=CC=CC=C6)CC |
Origin of Product |
United States |
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